



## Art-IN-1 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Art-IN-1  |           |
| Cat. No.:            | B12406538 | Get Quote |

Application Notes and Protocols for ART-001 (Serabelisib)

A Selective PI3Kα Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The compound "**Art-IN-1**" as specified in the query is not found in the scientific literature. Based on the context of a selective kinase inhibitor for research applications, this document provides information on ART-001, also known as Serabelisib, TAK-117, or MLN-1117. It is a potent and selective inhibitor of the p110 $\alpha$  isoform of phosphatidylinositol 3-kinase (PI3K $\alpha$ ).

### Introduction

ART-001 (Serabelisib) is an orally bioavailable, selective inhibitor of the catalytic alpha isoform of phosphoinositide 3-kinase (PI3Kα)[1][2]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is implicated in various human cancers and vascular malformations[3][4]. ART-001 has shown efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation for the treatment of slow-flow vascular malformations and advanced solid tumors[1][2][3][5].

These application notes provide guidelines for the dosage and administration of ART-001 in both preclinical research settings and an overview of its clinical administration.



### **Mechanism of Action**

ART-001 selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling pathway leads to decreased cell proliferation and induction of apoptosis in cells dependent on this pathway for survival[1][6].





Click to download full resolution via product page

Figure 1. Simplified PI3K/Akt Signaling Pathway and the inhibitory action of ART-001.



**Data Presentation** 

**In Vitro Potency** 

| Target        | IC₅₀ Value                      | Assay Type                  | Reference |
|---------------|---------------------------------|-----------------------------|-----------|
| ΡΙ3Κα (p110α) | 15 nM                           | Biochemical Kinase<br>Assay | [1][7]    |
| ΡΙ3Κα (p110α) | 21 nM                           | Biochemical Kinase<br>Assay | [6][8]    |
| ΡΙ3Κβ (p110β) | >100-fold selective vs $\alpha$ | Biochemical Kinase<br>Assay | [1][6]    |
| ΡΙ3Κδ (p110δ) | >100-fold selective vs $\alpha$ | Biochemical Kinase<br>Assay | [1][6]    |
| РІЗКу (р110у) | >100-fold selective vs<br>α     | Biochemical Kinase<br>Assay | [1][6]    |
| mTOR          | >100-fold selective vs $\alpha$ | Biochemical Kinase<br>Assay | [1][6]    |

**Preclinical In Vivo Dosage** 

| Animal<br>Model | Dosage<br>Range       | Administrat<br>ion Route | Dosing<br>Schedule | Application                       | Reference |
|-----------------|-----------------------|--------------------------|--------------------|-----------------------------------|-----------|
| Mouse           | 30 - 60 mg/kg         | Oral                     | Daily              | Tumor<br>Growth<br>Inhibition     | [7][8]    |
| Mouse           | 120 mg/kg             | Oral                     | Daily              | TNP-specific<br>IgG3<br>reduction | [7][8]    |
| Rat &<br>Monkey | Up to 50<br>mg/kg/day | Oral                     | Daily              | Toxicology<br>Studies             | [6]       |

# **Clinical Dosage and Administration**



| Study<br>Phase | Population                                                     | Dosage                               | Administrat<br>ion Route | Dosing<br>Schedule                                                              | Reference |
|----------------|----------------------------------------------------------------|--------------------------------------|--------------------------|---------------------------------------------------------------------------------|-----------|
| Phase 1        | Healthy Male<br>Adults                                         | Single doses:<br>50-400 mg           | Oral (dry<br>syrup)      | Single Dose                                                                     | [2]       |
| Phase 1        | Healthy Male<br>Adults                                         | Multiple<br>doses: 100<br>mg, 300 mg | Oral (dry<br>syrup)      | Once Daily                                                                      | [2]       |
| Phase 2        | Patients with Slow-Flow Vascular Malformation s (≥2 years old) | 50 mg or 100<br>mg                   | Oral                     | Once Daily<br>for 24 weeks                                                      | [3]       |
| Phase 1b       | Patients with<br>Advanced<br>Solid Tumors                      | 200 mg                               | Oral                     | Days 2-4, 9-<br>11, 16-18,<br>23-25 of a<br>28-day cycle<br>(in<br>combination) | [9]       |

# **Pharmacokinetic Parameters (Human)**



| Parameter                 | Value/Observation                                            | Condition                                   | Reference |
|---------------------------|--------------------------------------------------------------|---------------------------------------------|-----------|
| T <sub>max</sub> (median) | 3 - 4 hours                                                  | Repeated Doses (100 mg, 300 mg)             | [2]       |
| Food Effect               | AUC ↓ 12%, C <sub>max</sub> ↓ 36%                            | High-fat meal                               | [2]       |
| Accumulation Ratio (AUC)  | 1.9                                                          | 100 mg once daily,<br>steady state at Day 5 | [2]       |
| Terminal Half-life (t1/2) | ~11 hours (range 6-<br>14)                                   | Single Dose                                 | [6]       |
| Effect of pH              | Plasma concentration significantly reduced with lansoprazole | Co-administration                           | [10]      |

# **Experimental Protocols**





Click to download full resolution via product page

Figure 2. Preclinical experimental workflow for evaluating a PI3K inhibitor like ART-001.



### In Vitro Protocols

This protocol is to determine the effect of ART-001 on the viability of cancer cell lines, particularly those with known PIK3CA mutation status.

#### Materials:

- ART-001 (Serabelisib)
- DMSO (for stock solution)
- Cancer cell lines (e.g., MCF7, T47D for PIK3CA-mutant; MDA-MB-468 for PTEN-null)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 μL of complete medium. Incubate overnight (37°C, 5% CO<sub>2</sub>).
- Compound Preparation: Prepare a 10 mM stock solution of ART-001 in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 μM.
   Include a vehicle control (DMSO only).
- Treatment: Remove the medium from the wells and add 100  $\mu$ L of the medium containing the desired concentrations of ART-001 or vehicle control.
- Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO<sub>2</sub>.



- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100-200 μL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This protocol assesses the ability of ART-001 to inhibit the phosphorylation of key downstream targets of PI3K, such as Akt.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:



- Cell Treatment and Lysis: Plate cells and treat with various concentrations of ART-001 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., antiphospho-Akt at 1:1000 dilution) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. Re-probe the membrane for a loading control like β-actin.

### **In Vivo Administration Protocol**

This protocol provides a general guideline for an in vivo efficacy study using a mouse xenograft model.

#### Materials:

ART-001 (Serabelisib)



- Vehicle for oral gavage (e.g., 0.5% Hydroxypropyl methylcellulose / 0.1% Polysorbate 80)
- Immunocompromised mice (e.g., NOD/SCID or nude mice)
- Tumor cells for implantation (e.g., PIK3CA-mutant cell line)
- Calipers for tumor measurement
- · Oral gavage needles

#### Procedure:

- Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
   Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
- Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, ART-001 30 mg/kg, ART-001 60 mg/kg).
- Formulation Preparation: Prepare a suspension of ART-001 in the vehicle at the desired concentrations.
- Dosing: Administer the prepared formulation or vehicle to the mice via oral gavage once daily. A typical administration volume is 0.1 mL per 10 g of mouse body weight.
- Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.
- Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.



## **Formulation and Solubility**

ART-001 has pH-dependent solubility, which has been associated with significant pharmacokinetic variability in early clinical studies using capsule and tablet formulations[2]. To address this, a dry syrup formulation was developed to improve solubility and reduce intersubject variability, particularly for pediatric use[2]. For preclinical in vivo studies, ART-001 can be formulated as a suspension in vehicles such as 0.5% HPMC with 0.1% Tween 80. For in vitro experiments, ART-001 is typically dissolved in DMSO to create a stock solution[6].

## **Safety Information**

In clinical trials, ART-001 has been generally well-tolerated. The most frequent adverse event observed is hyperglycemia, which is a known on-target effect of PI3Kα inhibition. These events were typically mild to moderate and transient[2]. Other reported adverse events include nausea, pharyngitis, headache, and increased serum creatinine at higher doses[2][11]. Researchers should handle ART-001 with appropriate personal protective equipment in a laboratory setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Serabelisib (MLN1117, INK1117, TAK-117) Chemietek [chemietek.com]
- 2. A randomized, placebo-controlled study to evaluate safety and pharmacokinetics of ART-001 with a novel oral pediatric formulation in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 2. Cell viability assay [bio-protocol.org]
- 5. FTH-001 & 003 [faeththerapeutics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]



- 8. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivoChem.com]
- 9. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and Serabelisib in combination with paclitaxel in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- To cite this document: BenchChem. [Art-IN-1 dosage and administration guidelines].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406538#art-in-1-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com